4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline
Overview
Description
4-[(5-Methyl-1H-pyrazol-3-yl)oxy]aniline is an organic compound that features a pyrazole ring substituted with a methyl group and an aniline moiety
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have been shown to be cytotoxic to several human cell lines . They have been associated with diverse biological activities, and some have been approved for the treatment of different types of cancer .
Mode of Action
For instance, some pyrazole derivatives have been demonstrated to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Result of Action
It is known that some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline typically involves the reaction of 5-methyl-1H-pyrazole with 4-fluoronitrobenzene under basic conditions to form the corresponding nitro compound. This intermediate is then reduced to yield the desired aniline derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Methyl-1H-pyrazol-3-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to form the aniline.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the aniline derivative.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
4-[(5-Methyl-1H-pyrazol-3-yl)oxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmacophore in drug discovery for various therapeutic areas.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1
Uniqueness: 4-[(5-Methyl-1H-pyrazol-3-yl)oxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-6-10(13-12-7)14-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFMPFRLYWOSCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452098-28-1 | |
Record name | 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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